2-(2-Chloroethoxy)tetrahydro-2H-pyran is a chemical compound characterized by its unique structure, which includes a six-membered heterocyclic ring known as a pyran. The molecular formula for this compound is C₇H₁₃ClO, and it features a chloroethoxy substituent at the second position of the tetrahydro-2H-pyran ring. This compound is typically found in a liquid state at room temperature and should be stored in a cool, dark place to maintain stability .
THP's primary mechanism of action involves protecting hydroxyl groups. The ether linkage between THP and the alcohol group prevents it from reacting with other reagents during a synthesis. This allows for selective modification of other functional groups in the molecule. Deprotection techniques then cleave the THP group, regenerating the free hydroxyl group at the desired point in the synthesis.
THP is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon exposure. It is also flammable and should be handled with appropriate safety precautions, including wearing gloves, eye protection, and working in a well-ventilated area [].
-(2-Chloroethoxy)tetrahydro-2H-pyran (2-CTE) is a chemical compound used in organic synthesis as a protecting group for hydroxyl (-OH) functionality. By attaching (protecting) the 2-CTE group to a hydroxyl group, chemists can manipulate other parts of the molecule without affecting the hydroxyl group. Later, the 2-CTE group can be removed under specific conditions to regenerate the free hydroxyl group.
This selective protection strategy is valuable in the synthesis of complex molecules, such as pharmaceuticals and natural products. Studies have shown 2-CTE to be a useful protecting group for hydroxyl groups due to its several advantages:
The synthesis of 2-(2-Chloroethoxy)tetrahydro-2H-pyran can be achieved through several methods:
2-(2-Chloroethoxy)tetrahydro-2H-pyran serves as an important building block in organic synthesis. Its applications include:
Several compounds share structural similarities with 2-(2-Chloroethoxy)tetrahydro-2H-pyran. Below are some examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(2-Bromoethoxy)tetrahydro-2H-pyran | Similar ether structure but with bromine instead of chlorine | Potential for different reactivity due to bromine's larger size |
| 3-(Chloroethoxy)tetrahydro-2H-pyran | Chloroethoxy group at a different position on the pyran ring | Different electronic properties affecting reactivity |
| 4-(Chloroethoxy)tetrahydro-2H-pyran | Chloroethoxy group at another position | Variability in steric hindrance and electronic effects |
The uniqueness of 2-(2-Chloroethoxy)tetrahydro-2H-pyran lies in its specific positioning of the chloroethoxy group, which influences its chemical reactivity and potential applications in synthetic chemistry compared to other similar compounds.
2-(2-Chloroethoxy)tetrahydro-2H-pyran represents a substituted six-membered heterocyclic ether bearing a chloroethoxy substituent at the 2-position of the tetrahydropyran ring [1] [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(2-chloroethoxy)oxane, reflecting the modern nomenclature preference for the term "oxane" over the traditional "tetrahydro-2H-pyran" designation [2] [3]. The compound is definitively identified by its Chemical Abstracts Service registry number 5631-96-9, which serves as its unique molecular identifier in chemical databases worldwide [1] [2] [4].
The molecular formula C₇H₁₃ClO₂ indicates the presence of seven carbon atoms, thirteen hydrogen atoms, one chlorine atom, and two oxygen atoms, yielding a molecular weight of 164.63 grams per mole [1] [2] [5]. The structural representation through Simplified Molecular Input Line Entry System notation is ClCCOC1CCCCO1, which unambiguously describes the connectivity pattern of atoms within the molecule [1] [2]. The International Chemical Identifier string InChI=1S/C7H13ClO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2 provides a standardized method for representing the molecular structure, while the corresponding International Chemical Identifier key ZVVQFPGYDBUGQB-UHFFFAOYSA-N serves as a fixed-length condensed representation [1] [2] [3].
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 2-(2-chloroethoxy)oxane [2] |
| Alternative Name | 2-(2-Chloroethoxy)tetrahydro-2H-pyran [1] |
| Molecular Formula | C₇H₁₃ClO₂ [1] [2] |
| Molecular Weight | 164.63 g/mol [1] [2] |
| Chemical Abstracts Service Registry Number | 5631-96-9 [1] [2] |
| PubChem Compound Identifier | 254951 [2] |
| Simplified Molecular Input Line Entry System | ClCCOC1CCCCO1 [1] [2] |
| International Chemical Identifier | InChI=1S/C7H13ClO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2 [1] [2] |
| International Chemical Identifier Key | ZVVQFPGYDBUGQB-UHFFFAOYSA-N [1] [2] |
The compound exhibits one undefined atom stereocenter, indicating the presence of a chiral carbon atom that can exist in two enantiomeric forms [2]. This stereochemical feature arises from the asymmetric substitution pattern at the 2-position of the tetrahydropyran ring, where the chloroethoxy group creates a stereogenic center [2]. The molecule contains three rotatable bonds, reflecting the conformational flexibility of the chloroethoxy side chain [2]. The topological polar surface area of 18.46 square angstroms indicates moderate polarity, primarily contributed by the two oxygen atoms present in the molecular structure [2].
The tetrahydro-2H-pyran ring system adopts a six-membered saturated heterocyclic structure containing one oxygen atom as the heteroatom [6] [7]. Comprehensive theoretical studies using ab initio methods and density functional theory have established that the chair conformation represents the global minimum energy structure for tetrahydropyran derivatives [6]. The energy difference between the chair conformation and the second most stable 2,5-twist conformer ranges from 5.78 to 6.10 kilocalories per mole, depending on the computational method employed [6].
Conformational analysis reveals that tetrahydro-2H-pyran can exist in multiple ring conformations, including chair, half-chair, sofa, twist, and boat forms [6] [8]. The chair conformation exhibits the lowest energy due to optimal bond angles and minimal steric interactions, while the half-chair conformation serves as the transition state between different chair forms with an energy barrier of approximately 11 kilocalories per mole [6] [9]. The sofa conformations display intermediate energies ranging from 6.0 to 7.0 kilocalories per mole above the chair form, and the boat conformations exhibit energies of 6.2 to 7.2 kilocalories per mole higher than the chair [6].
| Conformation | Relative Energy (kcal/mol) | Symmetry | Description |
|---|---|---|---|
| Chair | 0.0 (reference) [6] | C₁ (with substituents) | Most stable conformation with minimal ring strain [6] |
| Half-Chair | ~11.0 [6] | Cs | Transition state between chair forms [6] [9] |
| Sofa | ~6.0-7.0 [6] | Cs | Intermediate energy conformation [6] |
| Twist | ~5.8-6.1 [6] | C₂ | Second most stable after chair [6] |
| Boat | ~6.2-7.2 [6] | C₂ᵥ | Higher energy conformation [6] |
The 2-(2-chloroethoxy) substituent introduces additional conformational complexity through its flexible ethoxy linkage [2]. The chloroethoxy side chain can adopt various rotational conformations around the carbon-carbon and carbon-oxygen bonds, contributing to the overall conformational landscape of the molecule [2]. The specific gravity of 1.12 grams per cubic centimeter and refractive index of 1.46 reflect the molecular packing and electronic properties associated with the chair conformation of the tetrahydropyran ring [10] [11].
Physical property measurements indicate that 2-(2-chloroethoxy)tetrahydro-2H-pyran exists as a colorless to almost colorless clear liquid at room temperature [10] [11]. The compound exhibits a boiling point of 230.6 degrees Celsius at 760 millimeters of mercury pressure, or 104 degrees Celsius at reduced pressure of 25 millimeters of mercury [5] [11]. The flash point of 65 degrees Celsius indicates moderate volatility under standard conditions [10] [11].
Structural comparison with 2-methyltetrahydrofuran reveals fundamental differences in ring size and conformational behavior between five-membered and six-membered oxygen-containing heterocycles [12] [13]. 2-Methyltetrahydrofuran possesses a five-membered ring structure with molecular formula C₅H₁₀O and molecular weight of 86.13 grams per mole, contrasting with the six-membered ring system of 2-(2-chloroethoxy)tetrahydro-2H-pyran [12] [13]. The conformational preferences of five-membered rings differ significantly from six-membered systems, with tetrahydrofuran derivatives typically adopting envelope or twist conformations rather than the chair conformation preferred by tetrahydropyran analogues [14] [15].
The ring strain considerations for five-membered versus six-membered heterocycles demonstrate that six-membered rings generally exhibit lower strain energy due to bond angles closer to the tetrahedral optimum [16] [17]. Five-membered rings experience some degree of angle strain, though significantly less than three- or four-membered rings [16] [17]. This fundamental difference in ring strain contributes to the enhanced stability of six-membered heterocycles like tetrahydro-2H-pyran compared to their five-membered counterparts [16] [17].
| Compound | Ring Size | Heteroatom(s) | Molecular Formula | Molecular Weight | Preferred Conformation |
|---|---|---|---|---|---|
| 2-(2-Chloroethoxy)tetrahydro-2H-pyran | 6-membered [1] | 2 oxygen atoms [1] | C₇H₁₃ClO₂ [1] | 164.63 g/mol [1] | Chair [6] |
| 2-Methyltetrahydrofuran | 5-membered [12] | 1 oxygen atom [12] | C₅H₁₀O [12] | 86.13 g/mol [12] | Envelope/Twist [14] |
| Tetrahydro-2H-pyran (Oxane) | 6-membered [2] | 1 oxygen atom [2] | C₅H₁₀O [2] | 86.13 g/mol [2] | Chair [6] |
| Cyclohexane | 6-membered | None | C₆H₁₂ | 84.16 g/mol | Chair [8] |
Tetrahydro-2H-pyran serves as the parent structure for 2-(2-chloroethoxy)tetrahydro-2H-pyran, sharing the same six-membered ring framework but lacking the chloroethoxy substituent [6]. Both compounds adopt the chair conformation as their preferred geometry, though the presence of the bulky chloroethoxy group in the substituted derivative may influence the conformational equilibrium and introduce steric interactions [6] [7]. The substitution pattern affects physical properties, with the chlorinated derivative exhibiting higher molecular weight, density, and boiling point compared to the unsubstituted tetrahydropyran [5] [11].
Cyclohexane represents the fully saturated carbocyclic analogue, containing no heteroatoms but maintaining the same six-membered ring structure [8]. The replacement of a methylene group with oxygen in tetrahydropyran introduces electronic effects and conformational preferences that differ from the purely hydrocarbon system [18] [19]. The oxygen heteroatom contributes to hydrogen bonding acceptor capability and alters the electronic distribution within the ring system [2] [19].